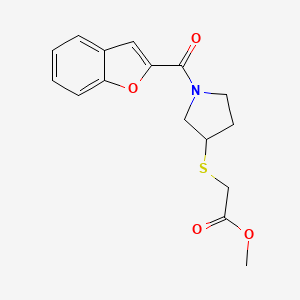

Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-20-15(18)10-22-12-6-7-17(9-12)16(19)14-8-11-4-2-3-5-13(11)21-14/h2-5,8,12H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWHBSRKVZCXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

Formation of Pyrrolidine Intermediate: Pyrrolidine is reacted with benzofuran-2-carbonyl chloride to form 1-(benzofuran-2-carbonyl)pyrrolidine.

Thioester Formation: The intermediate is then reacted with methyl thioacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Synthesis Methodologies

The synthesis of Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves the following steps:

-

Formation of Pyrrolidine Derivatives :

- Pyrrolidine is reacted with benzofuran derivatives to form the core structure.

- The reaction often requires specific reagents, such as acyl chlorides or isothiocyanates, to facilitate the formation of the carbonyl group.

-

Thioacetic Acid Derivation :

- The introduction of a thioacetate group enhances the compound's reactivity and biological activity.

- This can be achieved through nucleophilic substitution reactions with thioacetic acid derivatives.

-

Esters Formation :

- The final step involves esterification, where methyl acetate is used to form the methyl ester derivative.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds containing benzofuran moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures showed promising results in inhibiting cell proliferation in human cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both standard and clinical strains of bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran moiety is known to interact with multiple biological targets, potentially leading to diverse pharmacological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s pyrrolidine-thioester side chain distinguishes it from other benzofuran derivatives, which often incorporate rigid heterocycles (e.g., thiazolo-pyrimidine in 11a,b) or sulfinyl groups (e.g., ).

- Synthesis methods for related compounds typically involve refluxing with acetic anhydride/acetic acid (for thiazolo-pyrimidines) or sodium ethoxide (for quinazolines) , whereas the target compound’s synthesis likely requires coupling of benzofuran-2-carbonyl chloride with pyrrolidine-thioester precursors.

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

Pharmacological Potential and Substituent Effects

- Benzofuran Core: All compounds share a benzofuran moiety, which is associated with antimicrobial and antitumor activities . The target compound’s pyrrolidine-thioester side chain may enhance solubility and membrane permeability compared to sulfinyl or cyano-substituted analogs.

- In contrast, the target compound’s ester and thioether groups may prioritize metabolic stability over reactivity.

- Sulfur-Containing Groups : Thioethers (target compound) vs. sulfinyl groups () differ in oxidation states, affecting their redox activity and interaction with enzymes like cysteine proteases.

Biological Activity

Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzofuran moiety linked to a pyrrolidine ring through a thioester bond. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the Benzofuran Moiety : Synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

- Pyrrolidine Ring Formation : Achieved by reacting an appropriate amine with a carbonyl compound.

- Thioester Formation : Involves the reaction between the pyrrolidine derivative and a suitable thioacid.

These synthetic routes are optimized for yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance efficiency .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20-40 | |

| Escherichia coli | 40-70 | |

| Bacillus cereus | 15-60 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against multi-drug resistant strains.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties that may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes, similar to established anti-inflammatory drugs like curcumin .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. These targets may include:

- Enzymes : Inhibition of enzymes involved in inflammatory pathways.

- Receptors : Modulation of receptor activity related to pain and inflammation.

Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing potential side effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited stronger antibacterial effects than traditional antibiotics in certain cases, highlighting its potential as a new therapeutic agent .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzofuran or pyrrolidine components can significantly affect biological activity, suggesting avenues for further optimization .

- Combination Therapies : Investigations into combination therapies involving this compound with other antimicrobial agents have yielded synergistic effects, enhancing overall efficacy against resistant bacterial strains .

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate?

The synthesis typically involves multi-step strategies focusing on constructing the benzofuran-pyrrolidine-thioacetate scaffold. Key steps include:

- Benzofuran Core Formation : Cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, are effective for benzofuran derivatives .

- Thioether Linkage : Coupling a pyrrolidine-thiol intermediate with methyl thioacetate via nucleophilic substitution under basic conditions (e.g., NaH in THF) .

- Benzofuran-2-carbonyl Attachment : Acylation of the pyrrolidine nitrogen using benzofuran-2-carbonyl chloride in the presence of a base like triethylamine .

Methodological Tip : Optimize reaction stoichiometry and solvent polarity to minimize side products. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Basic: What analytical techniques are critical for characterizing this compound?

Rigorous characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzofuran and thioether linkage. Pay attention to splitting patterns for pyrrolidine protons .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) by growing single crystals in aprotic solvents .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect impurities.

Advanced Tip : Combine 2D NMR (COSY, NOESY) with computational modeling (DFT) to resolve overlapping signals .

Advanced: How can researchers optimize reaction yields during the acylation of the pyrrolidine moiety?

Yield optimization requires addressing steric hindrance and reactivity:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of the pyrrolidine nitrogen .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates but may require strict temperature control (<0°C) to prevent decomposition .

- Workup Strategies : Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate unreacted starting materials and acylated products .

Advanced: How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic processes (e.g., ring puckering in pyrrolidine):

- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" conformational mobility and simplify spectra .

- Crystallographic Validation : Compare experimental X-ray data with predicted structures from molecular docking to identify dominant conformers .

- DFT Calculations : Simulate NMR chemical shifts using density functional theory to match experimental observations .

Basic: What pharmacological activities are associated with benzofuran-containing analogs?

Benzofuran derivatives exhibit:

- Antimicrobial Activity : Broad-spectrum action against Gram-positive bacteria and fungi via membrane disruption .

- Anticancer Potential : Inhibition of kinase pathways (e.g., EGFR, VEGFR) due to the benzofuran scaffold’s planar structure .

Advanced Follow-up : Design assays using in vitro cell lines (e.g., MCF-7 for cancer) and in vivo models (e.g., zebrafish for toxicity screening) to validate target engagement .

Advanced: What strategies mitigate challenges in purifying thioether-containing intermediates?

Thioethers are prone to oxidation and require:

- Reducing Agents : Add 1–2% β-mercaptoethanol to mobile phases during HPLC to prevent disulfide formation .

- Chromatography : Use reverse-phase C18 columns with isocratic elution (MeCN/H₂O + 0.1% TFA) for high-resolution separation .

- Crystallization : Co-crystallize with stabilizing agents (e.g., thiourea derivatives) to improve yield and purity .

Advanced: How can researchers troubleshoot low activity in biological assays?

Low activity may stem from poor bioavailability or off-target effects:

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl instead of methyl) to enhance membrane permeability .

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify rapid degradation sites (e.g., thioether oxidation) .

- SAR Studies : Systematically modify the benzofuran substituents (e.g., electron-withdrawing groups) to improve target affinity .

Basic: What are the stability considerations for storing this compound?

- Temperature : Store at −20°C in amber vials to prevent photodegradation of the benzofuran ring .

- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the ester group .

- Short-Term Use : Prepare fresh solutions in DMSO or ethanol to minimize aggregation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.